molecular formula C8H5IN2O B13989390 3-iodo-1,6-naphthyridin-2(1H)-one

3-iodo-1,6-naphthyridin-2(1H)-one

Cat. No.: B13989390
M. Wt: 272.04 g/mol
InChI Key: UXJOCUBEPDXIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-1,6-naphthyridin-2(1H)-one: is a heterocyclic organic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the third position and a keto group at the second position of the naphthyridine ring. The naphthyridine ring system is a fused bicyclic structure consisting of two pyridine rings. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,6-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 1,6-naphthyridin-2(1H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.

Another approach involves the cyclization of appropriate precursors. For example, starting from 2-aminopyridine and 3-iodopyridine, a series of condensation and cyclization reactions can be employed to construct the naphthyridine ring system with the iodine substituent at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1,6-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The keto group can be reduced to a hydroxyl group, or the compound can undergo oxidation to form more complex structures.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 3-azido-1,6-naphthyridin-2(1H)-one or 3-cyano-1,6-naphthyridin-2(1H)-one can be formed.

    Reduction Products: Reduction of the keto group yields 3-iodo-1,6-naphthyridin-2-ol.

    Coupling Products: Coupling reactions can produce various biaryl or alkyne-substituted naphthyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-1,6-naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly in substitution and coupling reactions, makes it valuable for constructing diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. These compounds may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound and its derivatives can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. The compound’s unique electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-iodo-1,6-naphthyridin-2(1H)-one depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1,6-naphthyridin-2(1H)-one
  • 3-bromo-1,6-naphthyridin-2(1H)-one
  • 3-fluoro-1,6-naphthyridin-2(1H)-one

Comparison

Compared to its halogenated analogs, 3-iodo-1,6-naphthyridin-2(1H)-one exhibits unique reactivity due to the larger size and higher polarizability of the iodine atom. This can influence the compound’s chemical behavior, such as its ability to participate in coupling reactions or its interaction with biological targets. The iodine substituent may also enhance the compound’s electronic properties, making it more suitable for certain applications in materials science and optoelectronics.

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

3-iodo-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5IN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-4H,(H,11,12)

InChI Key

UXJOCUBEPDXIKR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C(=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.